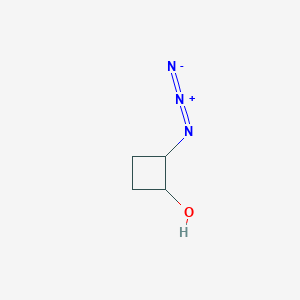

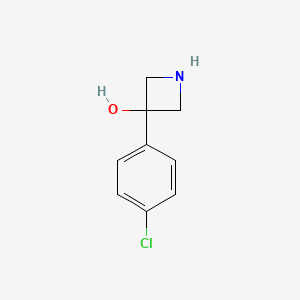

2-Azidocyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

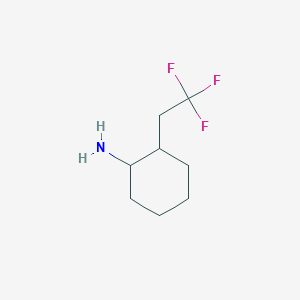

2-Azidociclobutan-1-ol es un compuesto que ha despertado un interés significativo en la comunidad científica debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un anillo de ciclobutano con un grupo azida y un grupo hidroxilo unidos, lo que lo convierte en un intermedio versátil en la síntesis orgánica y en un objeto de estudio en diversos campos.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El método principal para sintetizar 2-Azidociclobutan-1-ol implica la reacción de cicloadición [2+2]. Esta reacción suele utilizar alquenos y azidas en condiciones específicas para formar el anillo de ciclobutano . Las condiciones de reacción a menudo incluyen el uso de catalizadores como cobre(I) o activación fotoquímica para facilitar el proceso de cicloadición.

Métodos de producción industrial: Si bien los métodos de producción industrial detallados para 2-Azidociclobutan-1-ol no están ampliamente documentados, se aplican los principios de la síntesis orgánica a gran escala. Esto incluye la optimización de las condiciones de reacción para el rendimiento y la pureza, el uso de reactores de flujo continuo y la garantía de protocolos de seguridad debido a la naturaleza potencialmente explosiva de las azidas .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Azidociclobutan-1-ol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El grupo azida se puede reducir a una amina.

Sustitución: El grupo azida puede participar en reacciones de sustitución para formar diferentes grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen PCC (Clorocromato de piridinio) y KMnO4 (Permanganato de potasio).

Reducción: Se pueden utilizar agentes reductores como LiAlH4 (Hidruro de litio y aluminio) o hidrogenación catalítica.

Sustitución: Se utilizan comúnmente reactivos como trifenilfosfina (PPh3) en la reacción de Staudinger.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados de ciclobutanona, aminas primarias y varios compuestos de ciclobutano sustituidos.

4. Aplicaciones en investigación científica

2-Azidociclobutan-1-ol tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

2-Azidocyclobutan-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo de acción de 2-Azidociclobutan-1-ol implica su capacidad para participar en diversas reacciones químicas debido a la presencia de los grupos azida e hidroxilo. El grupo azida puede sufrir reacciones de cicloadición, formando triazoles en la química del clic, que son cruciales en la bioconjugación y el desarrollo de fármacos . El grupo hidroxilo se puede modificar para introducir grupos funcionales adicionales, lo que aumenta la versatilidad del compuesto en la síntesis.

Compuestos similares:

Ciclobutanol: Carece del grupo azida, lo que lo hace menos reactivo en ciertas reacciones químicas.

2-Azidociclo-pentanol: Contiene un anillo de cinco miembros, lo que altera sus propiedades químicas y su reactividad.

2-Azidociclohexanol: Presenta un anillo de seis miembros, proporcionando diferentes efectos estéricos y electrónicos en comparación con 2-Azidociclobutan-1-ol.

Singularidad: 2-Azidociclobutan-1-ol es único debido a su estructura de anillo de cuatro miembros, que introduce una tensión y reactividad significativas del anillo. Esto lo convierte en un intermedio valioso en la síntesis orgánica y en un compuesto versátil en diversas aplicaciones científicas .

Comparación Con Compuestos Similares

Cyclobutanol: Lacks the azido group, making it less reactive in certain chemical reactions.

2-Azidocyclopentanol: Contains a five-membered ring, which alters its chemical properties and reactivity.

2-Azidocyclohexanol: Features a six-membered ring, providing different steric and electronic effects compared to 2-Azidocyclobutan-1-ol.

Uniqueness: this compound is unique due to its four-membered ring structure, which introduces significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .

Propiedades

IUPAC Name |

2-azidocyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEOHLCBBQBZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)

![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)

![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)